

Unraveling the Induced-Fit Mechanism of KSQ-4279: A Technical Guide

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Compound of Interest

Compound Name: KSQ-4279

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This in-depth technical guide explores the core mechanism of action of **KSQ-4279**, a first-in-class clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1). Through a comprehensive review of structural and biochemical data, this document elucidates the induced-fit binding model of **KSQ-4279** and its implications for therapeutic development.

Executive Summary

KSQ-4279 is a potent and highly selective inhibitor of USP1, a key enzyme in the DNA damage response (DDR) pathway. Its mechanism of action is characterized by an induced-fit binding to a cryptic allosteric site within the USP1 enzyme. This binding event triggers significant conformational changes in the enzyme, leading to its inhibition. This guide provides a detailed overview of the experimental evidence supporting this mechanism, presents key quantitative data, outlines the methodologies used in these studies, and visualizes the complex biological processes involved.

The Induced-Fit Binding Mechanism of KSQ-4279

Structural and biochemical studies have revealed that **KSQ-4279** binds to a hydrophobic, tunnel-like pocket in USP1 that is not present in the enzyme's unbound state.^[1] This observation is a hallmark of an induced-fit mechanism, where the binding of the inhibitor itself drives a conformational rearrangement of the protein to form the binding site.

Cryo-electron microscopy (cryo-EM) studies have been pivotal in visualizing this interaction.[1] [2] Upon binding, **KSQ-4279** displaces a segment of the USP1 protein, referred to as the "Replaced by Inhibitor Region" (RIR), which encompasses residues 76-88.[2][3] This displacement leads to the disordering of adjacent regions, including the disruption of β -strands $\beta 1$ and $\beta 2$. [2][3] The binding of **KSQ-4279** into this newly formed cryptic pocket between the palm and thumb subdomains of USP1 enhances the thermal stability of the enzyme.[3][4][5]

Enzyme kinetic studies have further characterized the nature of this inhibition, revealing a mixed linear inhibition mechanism.[1] This indicates that **KSQ-4279** can bind to both the free USP1 enzyme and the USP1-substrate complex, albeit with different affinities.

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and structural assays characterizing the interaction of **KSQ-4279** with USP1.

Parameter	Value	Method	Reference
Binding Affinity (K_i)	1.2 nM	Enzyme Kinetics	[6]
Inhibition Constant (K_{ic})	6.9 (± 3) nmol/L	Enzyme Kinetics	[4]
Inhibition Constant (K_{iu})	2.3 (± 0.3) nmol/L	Enzyme Kinetics	[4]
IC50	Not explicitly stated, but selective at 0.01 μ M	DUBprofiler™ Assay	[7][8]
Thermal Stability Shift (ΔT_m)	+19 °C	Thermal Shift Assay	[1]

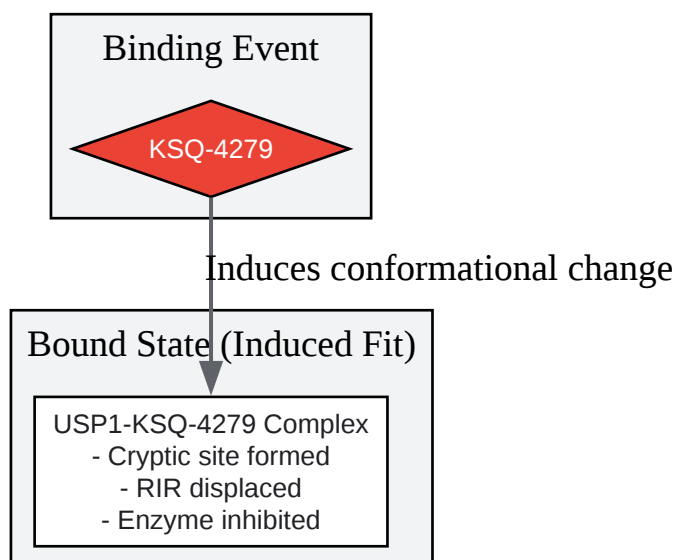
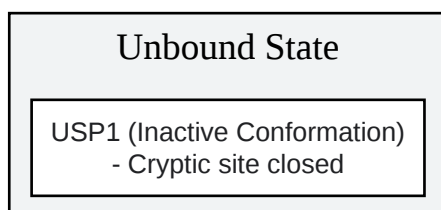
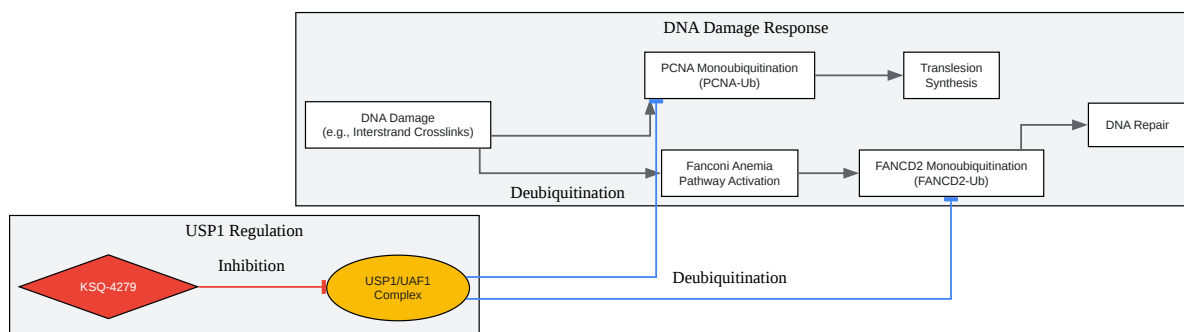
Table 1: Biochemical and Biophysical Parameters of **KSQ-4279** Inhibition of USP1.

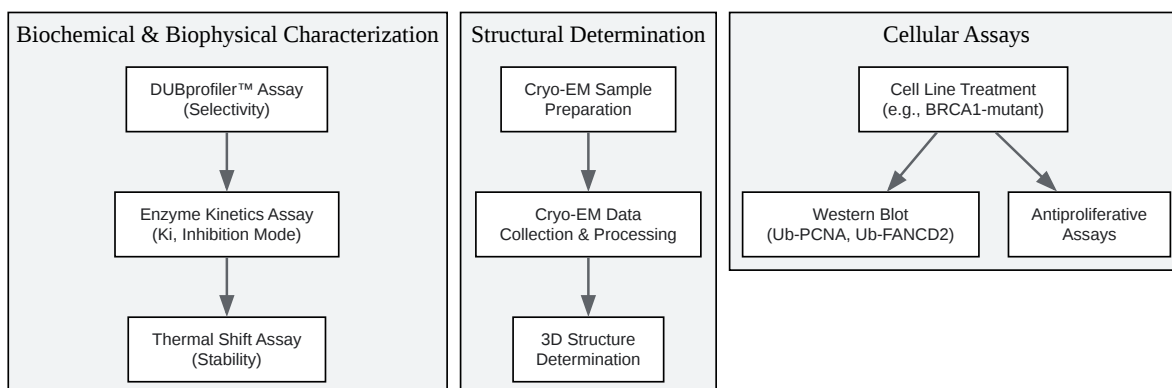
Technique	Resolution	PDB ID	Key Findings	Reference
Cryo-EM	~3.2 Å	9FCI	KSQ-4279 binds to a cryptic site, displacing the RIR and disordering adjacent regions.	[2][3]
Cryo-EM	2.6 Å	9DI1 (bound)	Confirmed binding to an allosteric pocket in the hydrophobic core not present in the unbound state.	[1]
Cryo-EM	Not specified	9DI2 (unbound)	Structure of the unbound USP1-UAF1-ubiquitin complex, showing the absence of the KSQ-4279 binding pocket.	[1]

Table 2: Structural Data for **KSQ-4279**-USP1 Complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of USP1 inhibition by **KSQ-4279** and the general workflow used to characterize its mechanism.





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